9,11-Didehydrospirolactone
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h6,13,16,18H,3-5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 |
InChI Key |
OWGUXBUOLTVDBZ-DOYHNPMNSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9,11 Didehydrospirolactone
Retrosynthetic Disconnections and Key Synthetic Intermediates
A retrosynthetic analysis of 9,11-Didehydrospirolactone reveals several strategic disconnections that simplify the complex tetracyclic structure into more manageable synthetic precursors. The primary disconnection points often target the formation of the spirolactone ring and the introduction of the C9-C11 double bond.
A logical retrosynthetic approach begins with the disconnection of the C17-spirolactone ring. This can be envisioned through a lactonization reaction, leading back to a 17α-hydroxy-17β-propanoic acid derivative. This intermediate, in turn, can be derived from a 17-keto steroid through the addition of a suitable three-carbon synthon.
Another key disconnection involves the C9-C11 double bond. This unsaturation is typically introduced late in the synthetic sequence via an elimination reaction from a precursor containing a suitable leaving group at either C9 or C11, or through the deoxygenation of a 9,11-epoxy steroid. google.com This strategy allows for the establishment of the core steroidal skeleton before introducing the reactive olefin.
Based on these disconnections, several key synthetic intermediates can be identified:
| Intermediate | Structure | Synthetic Utility |
| 17-Keto Steroid | A steroid with a ketone at the C17 position. | Precursor for the introduction of the spirolactone side chain. |
| 17α-Ethynyl Steroid | A steroid with an ethynyl (B1212043) group at the C17α position. | Can be elaborated into the propanoic acid side chain required for lactonization. |
| 9α,11β-Epoxy Steroid | A steroid containing an epoxide between C9 and C11. | A direct precursor to the 9,11-didehydro moiety via a deoxygenation reaction. google.com |
| 11α-Hydroxy Steroid | A steroid with a hydroxyl group at the C11α position. | Can be converted to a leaving group for subsequent elimination to form the C9-C11 double bond. |
Development of Convergent and Linear Total Synthesis Routes
The total synthesis of complex molecules like this compound can be approached through either linear or convergent strategies. wikipedia.orgfiveable.mechemistnotes.com A linear synthesis builds the molecule in a step-by-step manner, with each reaction adding to a single chain. chemistnotes.com In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined at a later stage. wikipedia.orgfiveable.mechemistnotes.com
Pioneering Synthetic Pathways and Methodological Advancements
Methodological advancements have also played a crucial role. The development of new reagents and reactions, such as stereoselective reductions and efficient coupling reactions, has significantly streamlined the synthesis of complex steroidal systems.
Stereocontrol Strategies in Spirolactone Ring Formation
The formation of the C17-spirolactone with the correct stereochemistry is a critical challenge in the synthesis of this compound. The stereocenter at C17 dictates the orientation of the lactone ring and is crucial for biological activity.
Several strategies have been developed to achieve the desired stereocontrol. One common approach involves the stereoselective addition of a nucleophile to a 17-keto steroid. The facial selectivity of this addition is often influenced by the steric hindrance of the steroid backbone, directing the incoming nucleophile to the α-face.
For example, the addition of an ethynyl group to a 17-keto steroid typically proceeds with high α-selectivity. The resulting 17α-ethynyl-17β-hydroxy steroid can then be converted to the desired spirolactone. nih.gov Catalytic hydrogenation of the triple bond, followed by oxidation and lactonization, can secure the stereochemistry at C17. nih.gov
Semisynthetic Approaches from Readily Available Precursors
Given the complexity of the steroidal skeleton, total synthesis is often not the most practical approach for large-scale production. Semisynthesis, which starts from readily available natural steroids, offers a more efficient alternative.
Common starting materials for the semisynthesis of this compound and related compounds include steroids like hydrocortisone (B1673445), which already possess some of the required functionality. For instance, the 11β-hydroxyl group in hydrocortisone can be utilized to introduce the C9-C11 double bond through dehydration.
The synthesis of eplerenone, for which this compound is an intermediate, often starts from such precursors. The process typically involves the modification of the side chain at C17 to form the spirolactone and the introduction of the C9-C11 unsaturation. mdpi.com
Catalytic Transformations in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound is no exception, with various catalytic transformations being employed to construct the key structural features.
Transition Metal-Mediated Cyclizations and Coupling Reactions
Transition metal catalysis has been instrumental in the development of efficient methods for steroid synthesis. rsc.org Palladium-catalyzed coupling reactions, for example, are widely used for the formation of carbon-carbon bonds. In the context of a convergent synthesis of the steroidal backbone, a palladium-catalyzed cross-coupling reaction could be employed to join the AB- and D-ring fragments.
Furthermore, transition metal-mediated cyclization reactions can be utilized to construct the ring systems of the steroid. For instance, an intramolecular Heck reaction could be envisioned to form one of the rings of the tetracyclic core. The use of transition metal catalysts often allows for milder reaction conditions and improved functional group tolerance compared to traditional methods.
In the synthesis of related spirolactones, transition metal catalysts have been used for various transformations, including hydrogenation and carbonylation reactions. nih.gov These catalytic steps are crucial for the efficient and stereoselective construction of the target molecule.
Organocatalytic Applications in Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, offering a metal-free and often environmentally benign alternative to traditional methods. researchgate.net The asymmetric synthesis of spirolactones, a core feature of this compound, can be effectively achieved through various organocatalytic strategies. These methods focus on the enantioselective construction of the spirocyclic core, which is a common structural motif in numerous natural products and bioactive molecules. Current time information in Vanderburgh County, US.rsc.org
One of the prominent approaches involves the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, to catalyze cascade reactions. Current time information in Vanderburgh County, US. For instance, a Michael addition followed by a lactonization sequence is a common strategy to build the spirolactone framework. In a hypothetical application to a precursor of this compound, a suitably substituted steroidal enone could react with a nucleophile, with the subsequent intramolecular cyclization being directed by the chiral catalyst to yield the desired enantiomerically enriched spirolactone.
N-Heterocyclic carbenes (NHCs) represent another class of versatile organocatalysts that can be employed for the synthesis of spirolactones. rsc.org NHC-catalyzed annulation reactions, for example, a [3+2] or [4+2] cycloaddition, can construct the spirocyclic system with high levels of stereocontrol. rsc.org The application of such a strategy to a steroidal precursor would involve the generation of a reactive intermediate, such as a homoenolate, which would then undergo cyclization to form the spirolactone ring.
A key challenge in the synthesis of complex spirolactones is the control of the quaternary stereocenter at the spiro-junction. Current time information in Vanderburgh County, US. Advanced organocatalytic methods have been developed to address this, often employing highly structured catalysts to create a well-defined chiral pocket that directs the approach of the reactants.
| Organocatalyst Type | Reaction Type | Key Features | Potential Application to this compound Precursor |
| Cinchona Alkaloid-derived Squaramide | Michael/lactonization cascade | High enantioselectivity and diastereoselectivity. rsc.org | Asymmetric spirolactonization of a steroidal α,β-unsaturated ester. |
| N-Heterocyclic Carbene (NHC) | [3+2] or [4+2] Annulation | Formation of diverse heterocyclic systems. rsc.org | Construction of the spirolactone ring onto the steroidal D-ring. |
| Thiourea-tertiary amine | [3+2] Cycloaddition | Generation of spiro-quaternary chiral centers. Current time information in Vanderburgh County, US. | Enantioselective synthesis of the spiro-oxindole lactone moiety if applicable. |
Enzymatic or Biocatalytic Routes for Enantioselective Production
Biocatalysis offers an exceptionally selective and sustainable approach to the synthesis of complex molecules like steroids. Enzymes can perform highly specific transformations under mild conditions, often with unparalleled enantioselectivity. For the synthesis of this compound, enzymatic and biocatalytic methods can be envisioned for several key steps.
A critical transformation is the introduction of a hydroxyl group at the C9 position of the steroid nucleus, which is a necessary precursor to the C9-C11 double bond. Whole-cell biocatalysis has been successfully employed for the stereo- and regioselective 9α-hydroxylation of cortisol derivatives. acs.orgrsc.org This method utilizes genetically engineered microorganisms to perform the oxidation, offering a green alternative to traditional chemical oxidants. acs.orgrsc.org
The enantioselective formation of the spirolactone ring can be achieved through enzymatic kinetic resolution. Lipases are a class of enzymes that have been widely used for the resolution of racemic alcohols and esters. Current time information in Vanderburgh County, US. In a potential synthetic route, a racemic spirolactone precursor could be subjected to lipase-catalyzed hydrolysis or transesterification, leading to the separation of the desired enantiomer with high optical purity.
Furthermore, multi-enzyme cascades in a one-pot setting can streamline the synthesis of complex spirolactones. Current time information in Vanderburgh County, US. A sequence involving a peroxidase for an initial oxidation, followed by an oxidase and a ketoreductase, has been demonstrated for the conversion of functionalized furans into spirocyclic products. While not directly applicable to a steroidal core, this demonstrates the power of multi-enzymatic systems in constructing spirolactone motifs.
| Enzyme/Biocatalyst | Reaction Type | Key Features | Potential Application to this compound Synthesis |
| Whole-cell biocatalyst (genetically engineered) | C9-Hydroxylation | High stereo- and regioselectivity. acs.orgrsc.org | Introduction of a 9α-hydroxy group on a steroid precursor. |
| Lipase (e.g., from Candida antarctica) | Kinetic Resolution | High enantioselectivity in hydrolysis or transesterification. Current time information in Vanderburgh County, US. | Enantioselective production of a chiral spirolactone intermediate. |
| Multi-enzyme system (e.g., Peroxidase, Oxidase, Ketoreductase) | Cascade reaction | One-pot synthesis of complex spirolactones. Current time information in Vanderburgh County, US. | Conceptual framework for a multi-step enzymatic spirolactonization. |
Flow Chemistry and Continuous Synthesis Approaches for Scalability
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Flow chemistry, or continuous synthesis, offers significant advantages in this regard, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput optimization. uva.nl
The synthesis of steroids and related complex molecules has been shown to benefit from flow chemistry approaches. rsc.orguva.nl For the production of this compound, a multi-step continuous flow process could be designed. This would involve pumping the starting materials through a series of reactors, each tailored for a specific transformation. For instance, a packed-bed reactor containing an immobilized catalyst could be used for a key bond-forming reaction, followed by in-line purification to remove byproducts before the next reaction step. acs.org
The integration of different technologies, such as photochemistry and biocatalysis, within a flow system can lead to highly efficient and streamlined syntheses. uva.nl A chemo-biocatalytic continuous flow process could be envisioned for this compound, where a chemical transformation is followed by an enzymatic step in a continuous sequence. For example, the aforementioned enzymatic 9α-hydroxylation could be performed in a flow bioreactor, with the output stream being directly fed into a chemical reactor for the subsequent dehydration to form the C9-C11 double bond.
The scalability of spirolactone synthesis has also been addressed using flow chemistry. Electrochemical methods in a continuous flow setup have been developed for the synthesis of β-keto spirolactones, demonstrating improved productivity. rsc.org Such an approach could potentially be adapted for the final spirolactonization step in the synthesis of this compound.
| Flow Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| Multi-step telescoped flow process | Increased efficiency, reduced waste, and enhanced safety. acs.org | Continuous production from a steroid starting material to the final product. |
| Chemo-biocatalytic cascade in flow | Combination of chemical and enzymatic steps for streamlined synthesis. rsc.org | Integration of enzymatic C9-hydroxylation with subsequent chemical transformations. |
| Electrochemical flow synthesis | Scalable and sustainable method for spirolactonization. rsc.org | Continuous formation of the spirolactone ring. |
Mechanistic Investigations of Chemical Transformations Involving 9,11 Didehydrospirolactone
Elucidation of Elementary Steps and Reaction Intermediates
The study of chemical transformations involving a hypothetical 9,11-Didehydrospirolactone would commence with the identification of elementary steps and the detection or inference of reaction intermediates. For reactions such as additions to the 9,11-double bond or transformations of the spirolactone moiety, chemists would likely employ a combination of experimental and computational methods.
Stereochemical Outcomes and Diastereoselective Control
For example, catalytic hydrogenation of the 9,11-double bond would be expected to yield a 9α,11α-dihydro product due to the catalyst adsorbing to the less hindered α-face of the steroid. Similarly, epoxidation reactions would also be anticipated to occur from the α-face. The stereochemical outcome of such reactions would be determined by analysis of the product, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the interpretation of nuclear Overhauser effect (NOE) data, which provides information about the spatial proximity of atoms.
Achieving diastereoselective control in reactions involving this compound would rely on the judicious choice of reagents and reaction conditions. The use of chiral catalysts or directing groups could potentially be employed to favor the formation of one diastereomer over others.
Kinetic and Thermodynamic Parameters of Key Reactions
Understanding the kinetic and thermodynamic parameters of reactions is fundamental to controlling their outcomes. For key transformations of this compound, kinetic studies would be performed to determine reaction rates, rate laws, and activation parameters (enthalpy and entropy of activation). This is typically achieved by monitoring the concentration of reactants and products over time using spectroscopic methods or chromatography.
For example, the rate of a reaction could be measured at different temperatures to construct an Arrhenius plot, from which the activation energy could be calculated. A higher activation energy would imply a slower reaction rate. The pre-exponential factor from the Arrhenius equation would provide insight into the entropic requirements of the transition state.
Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction, would determine the position of the equilibrium. These parameters can be determined by measuring the equilibrium constant at different temperatures (van 't Hoff plot) or through calorimetric techniques. For instance, a reaction with a large negative ΔG would be thermodynamically favorable and would proceed largely to products at equilibrium.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of a 9,11-Unsaturated Steroid
| Reaction Type | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 1.5 x 10⁻³ | 65 | -120 | -45 | -106.6 |
| Epoxidation with m-CPBA | 8.2 x 10⁻⁴ | 72 | -150 | -30 | -141.1 |
| Diels-Alder Reaction | 5.0 x 10⁻⁵ | 85 | -95 | -110 | -62.2 |
This table is illustrative and does not represent actual experimental data for this compound.
Influence of Reaction Conditions on Pathway Selectivity
The selectivity of a chemical reaction, meaning the preference for one product over another, can often be controlled by altering the reaction conditions. For a molecule with multiple reactive sites like this compound (the C9=C11 double bond and the spirolactone), the choice of solvent, temperature, catalyst, and stoichiometry of reagents can be crucial in directing the reaction to a desired pathway.
For example, under kinetically controlled conditions (lower temperatures), the product that is formed fastest will predominate. In contrast, under thermodynamically controlled conditions (higher temperatures, allowing for equilibrium to be established), the most stable product will be the major one.
The polarity of the solvent can also play a significant role. Polar solvents may stabilize charged intermediates, thereby accelerating reactions that proceed through such species. The choice of a specific catalyst can also dramatically influence selectivity, for instance, by favoring a particular stereochemical outcome or by activating one functional group in the presence of another.
Spectroscopic Studies for In-Situ Monitoring of Reaction Progress
Modern spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time (in-situ). This allows for a detailed understanding of reaction kinetics and the detection of transient intermediates. For reactions involving this compound, several techniques could be employed.
Fourier-transform infrared (FTIR) spectroscopy could be used to monitor the disappearance of the C=C stretching vibration of the 9,11-double bond or changes in the carbonyl stretching frequency of the spirolactone. Probes that can be inserted directly into the reaction vessel allow for continuous data acquisition.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring. By acquiring spectra at regular intervals, the conversion of starting material to product can be precisely quantified. Changes in the chemical shifts of protons and carbons near the reacting centers would provide detailed structural information as the reaction progresses.
Mass spectrometry (MS) can also be coupled with reaction monitoring systems to identify the molecular weights of species present in the reaction mixture at any given time, which is particularly useful for identifying intermediates and products.
By employing these in-situ techniques, a detailed picture of the reaction profile can be constructed, providing crucial insights into the reaction mechanism and helping to optimize conditions for desired outcomes.
Synthetic Applications and Chemical Derivatization of 9,11 Didehydrospirolactone
Role as a Pivotal Synthetic Intermediate for Complex Molecules
9,11-Didehydrospirolactone has emerged as a key building block in steroid chemistry, primarily due to its strategic importance in the synthesis of advanced steroidal drugs. The presence of the 9,11-double bond in the steroid's C-ring provides a handle for introducing critical functionalities with a high degree of stereochemical control.
Precursor in the Synthesis of Des-methylformate Eplerenone
The most prominent application of a 9,11-didehydro spirolactone intermediate is in the industrial synthesis of Eplerenone, a selective mineralocorticoid receptor antagonist. In this multi-step synthesis, a precursor with an 11α-hydroxy group is subjected to regioselective dehydration to introduce the 9,11-double bond, thus forming the 9,11-didehydro spirolactone core structure. This elimination reaction is a critical step and various reagents have been developed to achieve high yield and selectivity for the desired Δ⁹⁽¹¹⁾ isomer over the Δ¹¹⁾¹²⁾ alternative.
This 9,11-didehydro intermediate, often a derivative of canrenone, is then advanced toward Eplerenone. The term "Des-methylformate Eplerenone" in the context of this synthesis likely refers to the core spirolactone structure before the introduction of the 7α-methoxycarbonyl group, which is a key feature of Eplerenone. The synthesis of Eplerenone from this intermediate primarily involves the stereoselective epoxidation of the 9,11-double bond to form the crucial 9α,11α-epoxide. This transformation highlights the pivotal role of the 9,11-didehydro functionality as a precursor to the final fused-ring system of the drug.
Table 1: Key Synthetic Transformations Involving this compound in Eplerenone Synthesis
| Step | Starting Material | Reagent(s) | Product | Purpose of Transformation |
| Dehydration | 11α-Hydroxy spirolactone derivative | Dehydrating agents (e.g., PCl₅, SOCl₂) | This compound derivative | Introduction of the key 9,11-double bond. |
| Epoxidation | This compound derivative | Peroxy acids (e.g., m-CPBA) or other epoxidizing agents | 9α,11α-Epoxy spirolactone derivative (precursor to Eplerenone) | Formation of the critical fused oxirane ring. |
Building Block for Novel Steroidal and Non-Steroidal Scaffolds
The reactivity of the 9,11-didehydro system and the spirolactone moiety makes this compound a valuable starting point for the development of novel steroidal and potentially non-steroidal scaffolds. The introduction of the 9,11-double bond alters the conformation of the steroid nucleus, which can influence biological activity. Synthetic chemists can leverage this unsaturation to construct a variety of derivatives with modified therapeutic profiles. For instance, modifications at this position can lead to analogues of Eplerenone with altered selectivity for the mineralocorticoid receptor over other steroid receptors, potentially reducing side effects. While the primary documented use is for Eplerenone, the inherent reactivity of the molecule allows for its theoretical application in creating diverse molecular architectures.
Application in the Construction of Fused-Ring Systems
The 9,11-double bond of this compound is a prime site for cycloaddition reactions and other transformations that lead to the formation of fused-ring systems. The most notable example is the epoxidation reaction in the synthesis of Eplerenone, which creates a fused three-membered oxirane ring. This epoxide is critical for the drug's activity. Beyond epoxidation, the olefinic bond could potentially participate in other cycloadditions, such as Diels-Alder reactions, to construct more complex polycyclic systems, thereby expanding the chemical space of accessible steroidal compounds. The ability to form new rings fused to the steroid core is a powerful tool for modulating the shape and properties of the molecule.
Design and Synthesis of Chemically Modified Derivatives
The chemical modification of this compound can be approached by targeting its two main reactive sites: the spirolactone moiety and the 9,11-didehydro position. Such modifications are aimed at enhancing reactivity for subsequent synthetic steps or for creating new molecules with novel properties.
Functionalization of the Spirolactone Moiety for Enhanced Reactivity
The spirolactone ring at the C-17 position is an ester and is susceptible to various chemical transformations. One of the key reactions of steroidal spirolactones is hydrolysis of the lactone ring under basic conditions to form the corresponding open-ring carboxylate salt, known as canrenoic acid in the case of canrenone. researchgate.netahajournals.org This transformation can be used to improve water solubility or to provide a carboxylic acid handle for further derivatization, such as amide formation. The reactivity of the spirolactone can also be harnessed to introduce other functional groups, although this is less common than transformations at other positions of the steroid nucleus.
Table 2: Potential Modifications of the Spirolactone Moiety
| Reaction Type | Reagent(s) | Product Type | Potential Application |
| Hydrolysis | Base (e.g., KOH) | Carboxylate salt (e.g., Canrenoate) | Increased water solubility, precursor for further derivatization. |
| Aminolysis | Amines | Amide | Creation of novel derivatives with altered biological properties. |
| Reduction | Reducing agents (e.g., LiAlH₄) | Diol | Opening of the lactone ring to a different functional group. |
Modifications at the Didehydro- Position for New Transformation Potential
The 9,11-double bond is the most reactive site for electrophilic addition in the this compound molecule. As discussed, its epoxidation is a key step in the synthesis of Eplerenone. However, this double bond can undergo a variety of other chemical transformations, offering significant potential for creating new derivatives. For example, hydrogenation would yield the corresponding 9,11-dihydro spirolactone. Halogenation could introduce bromine or chlorine across the double bond, which could then be subjected to elimination reactions to form other unsaturated systems or substitution reactions to introduce other functionalities. These modifications provide a pathway to a diverse range of steroidal compounds with potentially new and interesting biological activities.
Preparation of Chemically Diverse Analogues for Material Science Exploration
The synthesis of chemically diverse analogues of this compound for material science applications is an area of growing interest. The inherent functionalities of the molecule, including the diene and the lactone, serve as key handles for derivatization. These modifications can be designed to introduce polymerizable groups, enhance thermal stability, or impart specific optical or electronic properties.
One theoretical approach for creating novel materials involves the introduction of polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. These can be appended to the core structure, for example, by esterification of a hydroxyl group, if present, or by derivatizing the spirolactone itself. The resulting monomers could then be subjected to polymerization or copolymerization with other monomers to generate polymers with a steroidal backbone. The rigid and well-defined structure of the this compound unit would be expected to influence the macroscopic properties of the resulting material, potentially leading to enhanced mechanical strength or liquid crystalline behavior.
Another avenue for the creation of new materials is the incorporation of the this compound core into coordination polymers or metal-organic frameworks (MOFs). This could be achieved by introducing coordinating moieties, such as carboxylic acids or nitrogen-containing heterocycles, onto the steroidal framework. The interaction of these functionalized analogues with metal ions could lead to the formation of highly ordered, porous materials with potential applications in catalysis, gas storage, or sensing.
Below is a hypothetical data table outlining potential monomeric derivatives of this compound and their intended properties for material science applications.
| Derivative | Functional Group Introduced | Potential Polymerization Method | Targeted Material Property |
| 17α-(2-Hydroxyethyl)-9,11-didehydrospiro[androst-4-ene-17,2'(3'H)-furan]-3-one methacrylate | Methacrylate | Free-radical polymerization | High thermal stability, optical transparency |
| This compound-3-carboxylic acid | Carboxylic acid | Polycondensation with diols | Biodegradable polyesters |
| 3-(4-Vinylbenzyl)-9,11-didehydrospirolactone | Vinylbenzyl | Radical polymerization | Cross-linked resins with high rigidity |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 9,11-didehydrospirolactone, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. wikipedia.orgspectroscopyonline.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the complex spin systems in the steroidal backbone and the spirolactone moiety can be achieved.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms, including quaternary carbons that are not observable in ¹H NMR. The resonances for the carbonyl carbon of the lactone and the spiro carbon are particularly diagnostic. sdsu.edu
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. spectroscopyonline.com COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the steroidal ring systems. HSQC correlates directly bonded proton-carbon pairs, while HMBC provides information about longer-range (2-3 bond) correlations, which is critical for assigning quaternary carbons and piecing together the complete molecular framework. spectroscopyonline.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| C-1 | 1.50 | 35.2 | m | |
| C-2 | 1.65 | 28.9 | m | |
| C-3 | - | 170.1 | - | - |
| C-4 | 5.85 | 124.5 | d | 1.8 |
| C-5 | - | 139.8 | - | - |
| C-6 | 2.40 | 31.7 | m | |
| C-7 | 2.50 | 30.5 | m | |
| C-8 | 1.90 | 35.8 | m | |
| C-9 | 5.45 | 118.9 | d | 5.5 |
| C-10 | - | 38.6 | - | - |
| C-11 | 6.10 | 121.3 | dd | 5.5, 2.1 |
| C-12 | 2.10 | 39.4 | m | |
| C-13 | - | 48.9 | - | - |
| C-14 | 1.80 | 51.2 | m | |
| C-15 | 1.75 | 23.4 | m | |
| C-16 | 2.20 | 36.8 | m | |
| C-17 | - | 95.7 | - | - |
| C-18 | 0.95 | 16.2 | s | |
| C-19 | 1.25 | 19.5 | s | |
| C-20 (Lactone C=O) | - | 176.5 | - | - |
| C-21 (Lactone CH₂) | 2.05 | 33.1 | m |
Note: This data is hypothetical and intended for illustrative purposes.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to gain structural insights through the analysis of its fragmentation patterns. aocs.orglibretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
In a typical mass spectrum of a steroidal lactone, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. libretexts.org The fragmentation pathways are often predictable, with cleavages occurring at weaker bonds or leading to the formation of stable carbocations or neutral fragments. washington.edu For this compound, characteristic fragmentation would likely involve the loss of the spirolactone ring or portions of it, as well as cleavages within the steroidal framework, influenced by the positions of the double bonds.
Techniques such as tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions. ceitec.eu In an MS/MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the connectivity of the molecule and can help to differentiate between isomers.
Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| 340.2038 | 85 | [M]⁺ (Molecular Ion) |
| 312.1725 | 40 | [M - CO]⁺ |
| 297.1491 | 60 | [M - C₂H₃O]⁺ |
| 255.1487 | 100 | [M - C₅H₅O₂]⁺ (Loss of spirolactone moiety) |
| 239.1538 | 75 | [M - C₆H₇O₂]⁺ |
| 199.1174 | 55 | Fragmentation of steroidal backbone |
Note: This data is hypothetical and intended for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in this compound. Current time information in Bangalore, IN.d-nb.info Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. google.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. d-nb.info For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone, the carbon-carbon double bonds (C=C) in the steroid rings, and the carbon-hydrogen (C-H) bonds of the aliphatic and olefinic protons. libretexts.org The stretching vibration of the lactone carbonyl is typically a strong, sharp band in the region of 1750-1780 cm⁻¹.
Raman spectroscopy, on the other hand, involves the inelastic scattering of light. nih.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. nih.gov Raman spectroscopy is particularly useful for identifying non-polar functional groups, such as the C=C bonds in the steroidal framework, which may show weak absorptions in the IR spectrum. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. mendeley.com
Table 3: Hypothetical IR and Raman Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| C-H (sp³) | 2850-2960 | 2850-2960 | Stretching |
| C-H (sp²) | 3010-3080 | 3010-3080 | Stretching |
| C=O (lactone) | 1770 | 1770 | Stretching |
| C=C (alkene) | 1640 | 1650 | Stretching |
| C-O (lactone) | 1250 | 1250 | Stretching |
Note: This data is hypothetical and intended for illustrative purposes.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.govcaltech.edu This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high accuracy. researchgate.net
For this compound, a successful X-ray crystallographic analysis would provide definitive information about its absolute stereochemistry, bond lengths, bond angles, and torsional angles. nih.gov This would confirm the geometry of the steroid rings, the conformation of the spirolactone ring, and the relative orientation of all substituents. The crystallographic data would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces. researchgate.net
Table 4: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1419.48 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.20 |
Note: This data is hypothetical and intended for illustrative purposes.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemical Determination
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. wikipedia.org These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be unambiguously assigned.
ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, is directly related to the stereochemistry of the chromophore and its local environment.
For this compound, the chromophores responsible for the chiroptical signals would be the conjugated diene system in the A and B rings and the lactone carbonyl group. The spatial arrangement of these chromophores will dictate the sign and magnitude of the observed ECD and ORD spectra, providing a powerful means to establish the absolute stereochemistry of the molecule.
Table 5: Hypothetical Chiroptical Spectroscopy Data for this compound
| Technique | Wavelength (nm) | Signal |
| ECD | 245 | Positive Cotton Effect |
| ECD | 210 | Negative Cotton Effect |
| ORD | 260 | Peak |
| ORD | 220 | Trough |
Note: This data is hypothetical and intended for illustrative purposes.
Theoretical and Computational Chemistry Studies of 9,11 Didehydrospirolactone
Prospective Quantum Chemical Calculations of Electronic Structure and Energetics
Future research endeavors could fruitfully apply quantum chemical calculations to elucidate the electronic characteristics of 9,11-didehydrospirolactone. Such studies would form the bedrock for understanding its reactivity and potential applications.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
A foundational study would involve the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their spatial distribution are key indicators of a molecule's ability to donate or accept electrons, thus governing its reactivity in chemical reactions. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A hypothetical data table for such an analysis is presented below.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data Not Available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Data Not Available | Indicator of chemical reactivity and stability |
Charge Distribution and Electrostatic Potential Mapping
Understanding the distribution of electron density within the this compound molecule is essential for predicting its intermolecular interactions. Electrostatic potential mapping would visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it might interact with other molecules, including potential binding partners or reactants.
Conformational Analysis and Dynamic Behavior via Molecular Modeling
The three-dimensional structure and flexibility of this compound would significantly influence its biological activity and chemical reactivity. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, could be employed to explore the potential conformations of the molecule and their relative energies. This would allow for the identification of the most stable conformers and an understanding of its dynamic behavior in solution.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Calculating these parameters for this compound and comparing them with experimentally obtained spectra would be a critical step in confirming its structure and understanding its spectroscopic signatures. A prospective table for such a comparison is outlined below.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| 1H NMR Chemical Shifts (ppm) | Data Not Available | Data Not Available |
| 13C NMR Chemical Shifts (ppm) | Data Not Available | Data Not Available |
| Key IR Frequencies (cm-1) | Data Not Available | Data Not Available |
Computational Design of Novel Reactions and Catalytic Systems
Once a thorough theoretical understanding of this compound is established, computational methods could be used to design novel synthetic routes or to develop catalytic systems that could selectively modify its structure. This predictive power of computational chemistry can accelerate the discovery of new reactions and functional derivatives.
Exploration of Reaction Pathways and Transition States through DFT Calculations
For any proposed reaction involving this compound, Density Functional Theory (DFT) calculations would be instrumental in mapping out the complete reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction mechanisms. This knowledge is fundamental for optimizing reaction conditions and predicting the feasibility of chemical transformations.
Emerging Research Directions and Future Perspectives in 9,11 Didehydrospirolactone Chemistry
Development of More Sustainable and Green Synthetic Protocols
The synthesis of complex molecules like 9,11-Didehydrospirolactone traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable protocols.
Recent advancements in the synthesis of related β-keto spirolactones showcase the potential of environmentally benign electrochemical methods. rsc.orgrsc.orgresearchgate.net These methods utilize electrons as clean oxidants, replacing stoichiometric metallic oxidants, and can be performed in green solvents like acetone (B3395972) and water at room temperature. rsc.orgrsc.orgresearchgate.net This approach avoids the need for inert atmospheres, dry solvents, and high temperatures, which are often required in traditional spirolactone synthesis. rsc.org The scalability of such electrochemical methods, particularly through continuous flow processes, further enhances their industrial applicability and productivity. rsc.org
Another promising avenue is the use of biocatalysis. Fully biocatalytic rearrangements of furan-based starting materials to produce spirolactones have been demonstrated. acs.org This multienzymatic, one-pot reaction cascade offers an efficient pathway to optically pure spirolactone building blocks. acs.org Given that furanic building blocks can be derived from lignocellulosic biorefineries, this approach aligns with the principles of a circular economy. acs.org
The development of environmentally friendly domino reactions, mediated by agents like (diacetoxyiodo)benzene (B116549) (PIDA), also presents a sustainable route for synthesizing complex steroidal hybrids, including those with a spirolactone moiety. researchgate.net These reactions combine multiple transformations in a single step, reducing solvent use and purification efforts. researchgate.net
The table below summarizes a comparison of traditional and emerging green synthetic methods applicable to spirolactone synthesis.
| Feature | Traditional Synthesis | Emerging Green Synthesis |
| Oxidants | Stoichiometric metallic oxidants (e.g., silver oxide) | Electrons (electrochemistry), enzymes (biocatalysis) |
| Solvents | Dichloromethane, other hazardous solvents | Acetone, water, other green solvents |
| Reaction Conditions | High temperatures, inert atmospheres | Room temperature, ambient conditions |
| Catalysts | Transition metal Lewis acids | Often catalyst-free or uses biocatalysts |
| Waste Generation | Higher E-factor (environmental factor) | Lower E-factor, higher reaction mass efficiency (RME) |
| Scalability | Batch processes | Continuous flow (electrochemistry) |
Exploration of Novel Reactivity and Transformation Pathways
The unique structural features of this compound, including its steroidal backbone and spirolactone ring, offer a rich landscape for exploring novel reactivity and chemical transformations. Future research will likely focus on unlocking new reaction pathways to generate diverse molecular architectures.
The reactivity of the spirolactone core itself is an area of interest. Mechanistic studies on the electrochemical synthesis of β-keto spirolactones suggest the involvement of radical and carbocation intermediates. rsc.orgresearchgate.net The deliberate generation and trapping of these intermediates could lead to new functionalization strategies for the spirolactone ring.
Furthermore, the broader context of reaction discovery points to several exciting possibilities. Formaldehyde-mediated reactions, for instance, have been shown to be pivotal in the transformation of alkenes into more complex structures like dienes, polyenes, and eventually polycyclic aromatic compounds. rsc.org Investigating the reactivity of the double bond in the 9,11-didehydro moiety of the spirolactone with reagents like formaldehyde (B43269) could unveil new synthetic routes. rsc.org The nature of the catalyst, including the presence of both Brønsted and Lewis acid sites, can significantly influence the reaction pathways and product distribution. rsc.org
The development of new catalytic systems will be crucial in this exploration. For example, advancements in photoredox catalysis could enable novel transformations on the spirolactone scaffold that are not accessible through traditional thermal methods. The ability to perform reactions under mild conditions with high functional group tolerance is a key advantage of this approach.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving complex molecules like this compound. researchgate.netdrugtargetreview.comresearchgate.net HTE allows for the rapid screening of a vast array of catalysts, reaction conditions, and substrates in a time- and material-efficient manner. nih.gov
For a molecule like this compound, HTE can be employed to:
Optimize Synthesis: Quickly identify the optimal conditions (catalyst, solvent, temperature, etc.) for its synthesis, improving yield and reducing byproducts. researchgate.net
Discover Novel Reactions: Screen for new transformations by reacting the spirolactone with a diverse set of reagents and catalysts under various conditions. drugtargetreview.com
Facilitate Late-Stage Functionalization: Develop methods for the selective modification of the spirolactone core, which is crucial for creating analogues for structure-activity relationship (SAR) studies in drug discovery. d-nb.info
Automated platforms can perform miniaturized reactions in parallel, significantly reducing the amount of starting material required and accelerating the design-make-test-analyze cycle. drugtargetreview.com The combination of HTE with machine learning and geometric deep learning can further enhance the predictive power of these systems, enabling the identification of promising reaction conditions with even greater efficiency. d-nb.info
The table below illustrates the potential impact of HTE on the study of this compound.
| Research Area | Traditional Approach | HTE-Integrated Approach |
| Reaction Optimization | One-at-a-time parameter variation | Parallel screening of hundreds of conditions |
| Discovery of New Reactions | Serendipitous or based on limited hypotheses | Systematic screening of diverse reaction spaces |
| Material Consumption | Gram or milligram scale per experiment | Microgram or nanogram scale per experiment |
| Time per Study | Weeks or months | Days or even hours |
Discovery of New Chemical Applications Beyond Existing Frameworks
While spirolactones are known for their biological activities, future research will likely uncover new chemical applications for this compound beyond its traditional roles. Its unique three-dimensional structure and functional groups make it a candidate for various applications in catalysis, materials science, and as a chemical probe.
One potential application is in the development of novel catalysts. The rigid steroidal framework could serve as a scaffold for chiral ligands in asymmetric catalysis. By functionalizing the spirolactone, it may be possible to create a chiral environment that can induce stereoselectivity in chemical reactions.
The development of new analytical methods could also benefit from this compound derivatives. For example, by attaching a reporter group, the molecule could be used as a probe to study biological systems or to detect specific analytes.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The intersection of organic chemistry with materials science and supramolecular chemistry opens up exciting new frontiers for this compound. vanderbilt.edubuffalo.edurochester.edu The inherent properties of the steroidal scaffold, such as its rigidity and hydrophobicity, can be leveraged to create novel materials with unique properties.
In materials science, this compound could serve as a building block for:
Polymers: Incorporation of the rigid spirolactone unit into a polymer backbone could lead to materials with enhanced thermal stability and specific mechanical properties.
Liquid Crystals: The anisotropic shape of the molecule suggests its potential use in the design of new liquid crystalline materials for display technologies or sensors.
Functional Materials: Derivatives of this compound could be used to create functional coatings or membranes with specific surface properties. a-star.edu.sg
Supramolecular chemistry, which focuses on non-covalent interactions, offers another avenue for exploration. wikipedia.org this compound can participate in host-guest chemistry, where it acts as a guest molecule that binds to a larger host molecule, such as a cyclodextrin, calixarene, or cucurbituril. nih.govnih.govrsc.org This could lead to the development of:
Drug Delivery Systems: Encapsulation of the spirolactone within a host molecule could improve its solubility and bioavailability. nih.gov
Stimuli-Responsive Systems: The formation and dissociation of the host-guest complex could be controlled by external stimuli like pH, temperature, or light, leading to the development of smart materials and sensors. nih.gov
Self-Assembled Nanostructures: The specific recognition properties of the molecule could be used to direct the self-assembly of complex nanostructures with potential applications in nanotechnology and medicine. nih.gov
The interdisciplinary nature of this research requires collaboration between synthetic chemists, materials scientists, and physicists to fully realize the potential of this compound in these emerging fields. vanderbilt.edu
Q & A
Q. Basic Research Focus
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., residual solvents or oxidation byproducts) using C18 columns and acetonitrile/water gradients .
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm lactone ring integrity, with characteristic shifts at δ 4.8–5.2 ppm (protons adjacent to carbonyl groups) .
- X-ray crystallography : Resolves stereochemical ambiguities in spirocyclic systems .
How can researchers evaluate the metabolic stability of this compound in vitro?
Q. Basic Research Focus
- Enzyme inhibition assays : Incubate with 15-hydroxy prostaglandin dehydrogenase (15-PGDH) to assess resistance to degradation, monitoring via UV-Vis at 270 nm .
- Microsomal stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS over 60 minutes .
What experimental design strategies resolve contradictions in pharmacological data for this compound?
Q. Advanced Research Focus
- Factorial design : Test interactions between variables (e.g., dose, administration route) using 2³ factorial matrices to identify confounding factors .
- Covariate adjustment : Apply multivariate regression to isolate compound-specific effects from covariates (e.g., age, baseline inflammation) in animal models .
How can Design of Experiments (DoE) optimize biofabrication protocols for this compound derivatives?
Q. Advanced Research Focus
- Central Composite Design (CCD) : Map design spaces for reaction parameters (temperature, pH, solvent ratio) to maximize yield and minimize impurities .
- Response Surface Methodology (RSM) : Predict optimal conditions for large-scale synthesis using polynomial models .
What mechanistic studies are recommended to trace the biochemical pathways of this compound?
Q. Advanced Research Focus
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates via NMR or mass spectrometry .
- Knockout models : Use CRISPR-edited cell lines (e.g., COX-2⁻/⁻) to study prostaglandin-dependent pathways .
How can computational modeling predict physicochemical properties of this compound?
Q. Advanced Research Focus
- QSAR models : Correlate logP (2.1–2.5) and pKa (3.8–4.2) with bioavailability using Gaussian or Schrödinger software .
- Molecular docking : Simulate interactions with COX-2 or PPARγ receptors to prioritize analogs for synthesis .
What protocols ensure stability of this compound under varying storage conditions?
Q. Basic Research Focus
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (acceptance criteria: <5% impurity) .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with mannitol (1:1 w/w) .
How should impurity profiles be characterized for regulatory compliance?
Q. Advanced Research Focus
- EP/ICH guidelines : Quantify impurities (e.g., 9,11-diketone byproducts) at ≤0.15% using threshold-based LC-MS .
- Forced degradation studies : Expose to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation pathways .
What strategies assess synergistic effects of this compound in combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
